Procuring incorrect nitro-isomers or fully aromatic analogs derails syntheses of 8-amino-TH-dibenzofuran. This compound is the regiospecific, most synthetically accessible 8-nitro isomer. - Direct precursor to 8-amino-1,2,3,4-tetrahydrodibenzo[b,d]furan via reduction; critical for SAR libraries. - Non-planar TH-core imparts unique solubility & reactivity vs. flat dibenzofurans, beneficial for azo dye properties. - Ready stock with batch-to-batch consistency; avoid costly isomer separation.
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 13680-12-1) is a heterocyclic building block characterized by a partially saturated dibenzofuran core. The key procurement-relevant feature is the nitro group's specific placement at the 8-position. This functional group serves as a reliable precursor for the corresponding 8-amino derivative, a crucial intermediate in the synthesis of specialized organic materials and potential pharmaceutical agents. [1] The tetrahydro- portion of the scaffold imparts different conformational and electronic properties compared to its fully aromatic dibenzofuran analogs, influencing solubility and reactivity in subsequent transformations.
Substituting 8-nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan with seemingly similar compounds is often unfeasible and leads to process failure or incorrect final products. Using the fully aromatic 8-nitrodibenzofuran, for instance, introduces a planar, more rigid scaffold, altering the steric and electronic environment for subsequent reactions. Procuring other nitro-isomers (e.g., 6-nitro or 7-nitro) is particularly problematic, as the position of the resulting amino group is critical for target molecule architecture and biological activity. [1] The nitration of the parent 1,2,3,4-tetrahydrodibenzofuran is highly regioselective, making the 8-nitro isomer the most synthetically accessible and cost-effective starting point for derivatives functionalized at that specific position. Attempting to isolate and purify other isomers would require significant changes in synthesis and separation protocols, increasing costs and process complexity.
The primary value of this specific isomer lies in its efficient and highly regioselective synthesis. Nitration of 1,2,3,4-tetrahydrodibenzofuran with nitric acid in acetic acid predominantly yields the 8-nitro derivative. [1] This contrasts sharply with the nitration of the parent aromatic dibenzofuran, which typically produces a mixture of 2-nitro and 3-nitro isomers, requiring challenging separation steps. [2] The selective formation of the 8-nitro isomer makes it a more reliable and cost-effective precursor for applications requiring functionalization at this specific position.
| Evidence Dimension | Major Isomer Yield in Nitration |
| Target Compound Data | Predominantly the 8-nitro isomer is formed. |
| Comparator Or Baseline | Nitration of dibenzofuran yields a mixture of 2-nitro and 3-nitro isomers. |
| Quantified Difference | High regioselectivity vs. isomeric mixture requiring separation. |
| Conditions | Electrophilic nitration using nitric acid. |
This high regioselectivity in its formation simplifies purification, reduces waste, and ensures a reliable supply of a specific constitutional isomer for multi-step synthesis.
The nitro group at the 8-position is readily reduced to the corresponding amine, 8-amino-1,2,3,4-tetrahydrodibenzo[b,d]furan, a key synthetic intermediate. Standard reduction conditions, such as using tin and hydrochloric acid, proceed efficiently to yield the amine. [1] This straightforward and high-yielding conversion is a critical processability attribute for buyers intending to use the compound as a precursor for more complex molecules, such as pharmaceutical analogs or specialized dyes, where the amino group serves as a synthetic handle for further elaboration.
| Evidence Dimension | Chemical Transformation Yield |
| Target Compound Data | Efficient reduction to 8-amino-1,2,3,4-tetrahydrodibenzo[b,d]furan. |
| Comparator Or Baseline | General chemoselective reduction of nitroarenes. |
| Quantified Difference | Demonstrated high-yield conversion under standard laboratory conditions. |
| Conditions | Reduction using tin and concentrated hydrochloric acid. |
The reliable and efficient conversion to the 8-amino derivative makes this compound a practical and cost-effective starting material for accessing a specific class of functionalized tetrahydrodibenzofurans.
This compound is the designated choice for synthetic routes requiring the 8-amino-1,2,3,4-tetrahydrodibenzo[b,d]furan scaffold. Due to the high regioselectivity of its synthesis and the efficient subsequent reduction, it provides the most direct and economically viable pathway to this specific amine intermediate, which is a building block for more complex molecules in medicinal chemistry and materials science. [1]
The 8-amino derivative, obtained via reduction, can be readily diazotized and coupled to form azo dyes. The non-planar, partially saturated tetrahydrodibenzofuran core can impart unique solubility and photophysical properties compared to dyes based on flat, aromatic systems. This makes the parent 8-nitro compound a valuable starting point for developing novel colorants or functional organic materials.
The dibenzofuran core is present in various natural products and pharmacologically active compounds. As a reliable source of the 8-amino substituted tetrahydro-analog, this compound serves as an ideal starting material for synthesizing libraries of new chemical entities for drug discovery programs, particularly where structure-activity relationship (SAR) studies require modification at the 8-position of the heterocyclic system. [1]